ethyl 1-propanoylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-propanoylcyclopropane-1-carboxylate is an organic compound with a unique structure that includes a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-propanoylcyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with an alkene in the presence of a catalyst such as rhodium or copper. This reaction forms the cyclopropane ring and introduces the ester functional group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the potential hazards associated with diazo compounds and metal catalysts .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-propanoylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl 1-propanoylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 1-propanoylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes and other biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyclopropanecarboxylate: Similar structure but lacks the propanoyl group.
Methyl 1-propanoylcyclopropane-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Cyclopropanecarboxylic acid: Lacks the ester and propanoyl groups.
Uniqueness
This compound is unique due to the presence of both the cyclopropane ring and the propanoyl group.
Properties
CAS No. |
202333-57-1 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 1-propanoylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-3-7(10)9(5-6-9)8(11)12-4-2/h3-6H2,1-2H3 |
InChI Key |
DKOGVKDMSCKBLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1(CC1)C(=O)OCC |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.